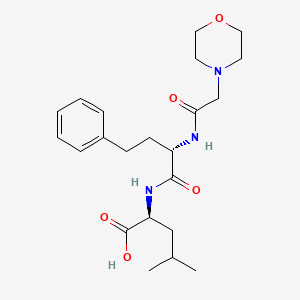![molecular formula C21H31N3O3 B3321909 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide CAS No. 1394808-82-2](/img/structure/B3321909.png)
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide
概要
説明
作用機序
SUVN-G3031は、ヒスタミンH3受容体における逆アゴニストとして作用することで効果を発揮します。 この作用は、ヒスタミン作動性神経伝達を増加させ、その結果、ドーパミンやノルエピネフリンなどの他の神経伝達物質のレベルを調節します . この化合物の覚醒促進効果とカタプレクシー抑制効果は、脳内での神経伝達物質レベルのこの調節によるものと考えられます .
類似の化合物との比較
SUVN-G3031は、ヒスタミンH3受容体逆アゴニストとして、高い選択性と効力を有している点で独特です。類似の化合物には次のようなものがあります。
ピトリザント: ナルコレプシーの治療に使用されるもう1つのヒスタミンH3受容体拮抗薬/逆アゴニスト.
チオペラミド: ヒスタミン機能の研究で使用されるヒスタミンH3受容体拮抗薬.
シプロキサン: 覚醒促進効果のあるヒスタミンH3受容体拮抗薬.
これらの化合物と比較して、SUVN-G3031は優れた経口薬物動態と脳への浸透性を示し、治療用途においてより効果的な候補となります .
生化学分析
Biochemical Properties
Suvn-G3031 plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits high selectivity and potency towards these receptors, with a binding affinity (Ki) of 8.7 nM for human H3 receptors and 9.8 nM for rat H3 receptors . Suvn-G3031 acts as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the receptor’s basal activity. This interaction leads to an increase in the levels of neurotransmitters such as histamine, dopamine, and norepinephrine in the cerebral cortex .
Cellular Effects
Suvn-G3031 has been shown to influence various cellular processes, particularly those related to neurotransmission. In preclinical studies, Suvn-G3031 treatment resulted in a dose-dependent increase in tele-methylhistamine levels, indicating the activation of histaminergic neurotransmission . Additionally, Suvn-G3031 modulates dopamine and norepinephrine levels in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . The compound also demonstrated procognitive effects in animal models, enhancing wakefulness and reducing cataplexy episodes in orexin knockout mice .
Molecular Mechanism
At the molecular level, Suvn-G3031 exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist. This binding interaction stabilizes the receptor in an inactive conformation, reducing its basal activity and leading to an increase in histamine release . The elevated histamine levels subsequently modulate other neurotransmitters, such as dopamine and norepinephrine, in the cerebral cortex . This modulation provides the neurochemical basis for the wake-promoting and anticataplectic effects observed in preclinical studies .
Temporal Effects in Laboratory Settings
In laboratory settings, Suvn-G3031 has shown stable and consistent effects over time. Preclinical studies have demonstrated that the compound maintains its efficacy in modulating neurotransmitter levels and improving wakefulness over extended periods . Suvn-G3031 has good brain penetration and oral bioavailability, which contributes to its sustained effects in vivo . Additionally, the compound has been found to be stable under various experimental conditions, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of Suvn-G3031 vary with different dosages in animal models. In preclinical studies, Suvn-G3031 treatment produced a dose-dependent increase in wakefulness and a concomitant decrease in non-rapid eye movement (NREM) sleep in orexin knockout mice . Higher doses of Suvn-G3031 also resulted in a significant decrease in direct rapid eye movement (REM) sleep onset episodes, demonstrating its anticataplectic effects .
Metabolic Pathways
Suvn-G3031 is involved in several metabolic pathways, primarily related to its interaction with histamine H3 receptors. The compound increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . Suvn-G3031 does not significantly alter dopamine levels in the striatum or nucleus accumbens, indicating that it may not have addiction liability . The compound’s metabolic profile is consistent across different species, with similar metabolite profiles observed in plasma and urine .
Transport and Distribution
Suvn-G3031 is well-absorbed and distributed within cells and tissues. The compound exhibits good brain penetration and achieves adequate cerebrospinal fluid (CSF) concentrations . Suvn-G3031 is not a substrate for major uptake transporters, which contributes to its favorable pharmacokinetic properties . The compound’s distribution is dose-dependent, with higher doses resulting in increased receptor occupancy and functional activity in the brain .
Subcellular Localization
The subcellular localization of Suvn-G3031 is primarily associated with its interaction with histamine H3 receptors. The compound’s binding to these receptors occurs in the cerebral cortex, where it modulates neurotransmitter levels and influences wakefulness and cognitive functions . Suvn-G3031’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to exert its effects consistently across different cellular compartments .
準備方法
SUVN-G3031の合成には、中間体の調製と最終的なカップリング反応を含むいくつかの工程が含まれます。合成経路には、通常、アルキル化、アシル化、環化などのさまざまな化学反応による主要な中間体の形成が含まれます。 最終工程では、これらの中間体を特定の反応条件下でカップリングしてSUVN-G3031が生成されます . 工業生産方法では、これらの工程を最適化して、最終生成物の高収率と高純度を確保することに重点を置いています .
化学反応の分析
SUVN-G3031は、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる。
還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれる。
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、SUVN-G3031の酸化は、ヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ヒドロキシル化化合物を生成する可能性があります .
科学研究への応用
SUVN-G3031には、次のようないくつかの科学研究への応用があります。
科学的研究の応用
SUVN-G3031 has several scientific research applications, including:
類似化合物との比較
SUVN-G3031 is unique in its high selectivity and potency as a histamine H3 receptor inverse agonist. Similar compounds include:
Pitolisant: Another histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine function.
Ciproxifan: A histamine H3 receptor antagonist with wake-promoting effects.
Compared to these compounds, SUVN-G3031 has superior oral pharmacokinetic and brain penetration properties, making it a more effective candidate for therapeutic use .
特性
IUPAC Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDUSQEXVQFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394808-82-2 | |
| Record name | Samelisant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-G3031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMELISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Suvn-G3031?
A: Suvn-G3031 acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). [, , , , , , , ]
Q2: How does Suvn-G3031 interact with the H3R?
A: As an inverse agonist, Suvn-G3031 binds to the H3R and stabilizes it in its inactive conformation, effectively reducing constitutive receptor activity. This contrasts with antagonists, which simply block the binding of endogenous ligands. [, , , ]
Q3: What are the downstream effects of H3R inverse agonism by Suvn-G3031?
A: By inhibiting H3R activity, Suvn-G3031 increases the synthesis and release of histamine in the brain. This leads to enhanced histaminergic neurotransmission, promoting wakefulness and potentially counteracting symptoms of narcolepsy. [, , , , ]
Q4: Beyond histamine, are other neurotransmitters affected by Suvn-G3031?
A: Preclinical studies have shown that Suvn-G3031 can also increase the levels of dopamine and norepinephrine in the prefrontal cortex. This suggests a broader impact on neurotransmission beyond the histaminergic system. [, , ]
Q5: What is the molecular formula and weight of Suvn-G3031?
A: The molecular formula of Suvn-G3031 is C23H35N3O4 • 2HCl (dihydrochloride salt), and its molecular weight is 478.4 g/mol. []
Q6: How is Suvn-G3031 absorbed and distributed in the body?
A: Suvn-G3031 is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It exhibits good brain penetration, suggesting effective access to its central nervous system target. [, , , ]
Q7: What is the elimination half-life of Suvn-G3031?
A: Suvn-G3031 has a favorable elimination half-life, allowing for once-daily dosing. [, ]
Q8: Does food intake affect the pharmacokinetics of Suvn-G3031?
A: Studies in healthy volunteers indicated that food does not significantly affect the pharmacokinetics of Suvn-G3031. []
Q9: Are there any known gender or age-related differences in Suvn-G3031 pharmacokinetics?
A: Phase 1 studies did not reveal any clinically relevant effects of gender or age on the pharmacokinetics of Suvn-G3031. []
Q10: What in vitro assays have been used to characterize the activity of Suvn-G3031?
A: Radioligand binding assays have been employed to determine the binding affinity of Suvn-G3031 for the H3R. Additionally, GTPγS assays have been utilized to assess its functional activity as an inverse agonist. [, ]
Q11: What animal models have been used to study the efficacy of Suvn-G3031 for narcolepsy?
A: Orexin knockout mice, a well-established model of narcolepsy, have been used extensively. These mice exhibit both excessive daytime sleepiness and cataplexy, key symptoms of the disorder. [, , , ]
Q12: What were the key findings from preclinical studies in orexin knockout mice?
A: Suvn-G3031 demonstrated robust wake-promoting effects, increasing wakefulness and reducing non-rapid eye movement sleep. It also significantly decreased the frequency of cataplexy episodes. [, , , ]
Q13: Has Suvn-G3031 been evaluated in clinical trials for narcolepsy?
A: Yes, Suvn-G3031 has been investigated in a Phase 2 clinical trial as a monotherapy for narcolepsy with or without cataplexy (ClinicalTrials.gov Identifier: NCT04072380). [, , , ]
Q14: What were the primary and secondary endpoints of the Phase 2 trial?
A: The primary efficacy endpoint was the change in Epworth Sleepiness Scale (ESS) score from baseline. Secondary endpoints included changes in Maintenance of Wakefulness Test (MWT) scores and Clinical Global Impression of Severity (CGI-S). [, ]
Q15: What is the safety profile of Suvn-G3031 based on preclinical and clinical data?
A: Suvn-G3031 has demonstrated a favorable safety profile in both preclinical studies and Phase 1 clinical trials in healthy volunteers. It did not show any significant safety concerns in long-term animal studies. [, , , ]
Q16: Does Suvn-G3031 interact with major drug-metabolizing enzymes?
A: Preclinical data suggest that Suvn-G3031 exhibits minimal inhibition or induction liability toward major CYP enzymes and transporters, potentially reducing the risk of drug-drug interactions. []
Q17: Are there any known alternatives or substitutes for Suvn-G3031?
A: While other H3R antagonists/inverse agonists are being explored for narcolepsy, Suvn-G3031 distinguishes itself with its potency, selectivity, and favorable pharmacological profile. [, ]
Q18: What are the potential future directions for Suvn-G3031 research?
A: Future research could focus on further elucidating the long-term efficacy and safety of Suvn-G3031 in larger patient populations with narcolepsy. Additionally, exploring its potential in other conditions characterized by excessive daytime sleepiness, such as Parkinson's disease, could be of interest. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

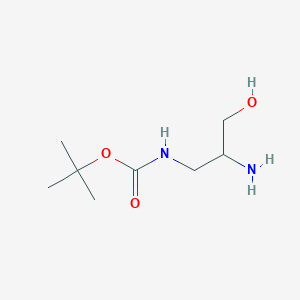

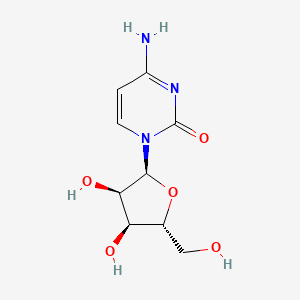
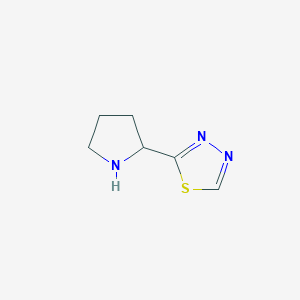
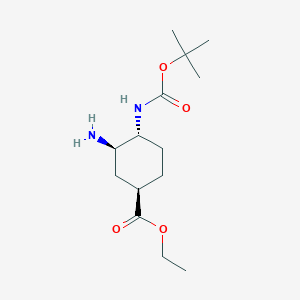
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
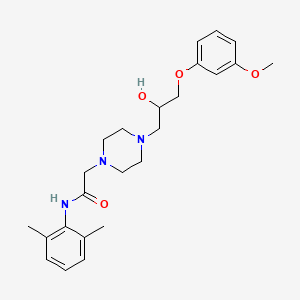
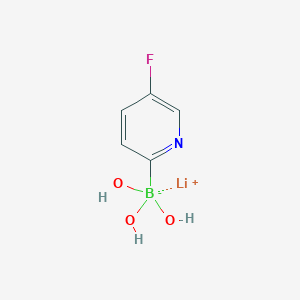
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)
